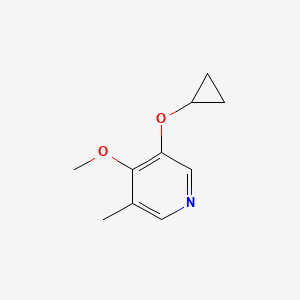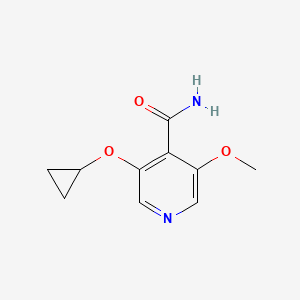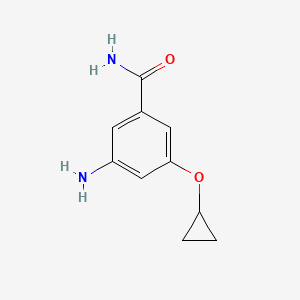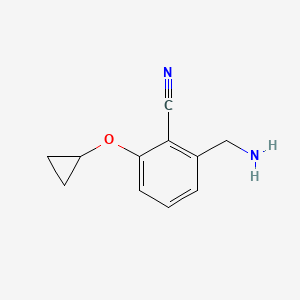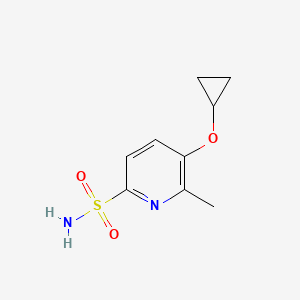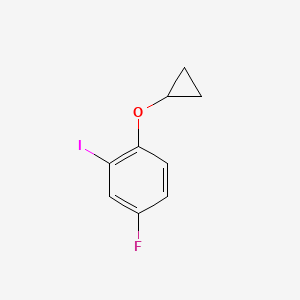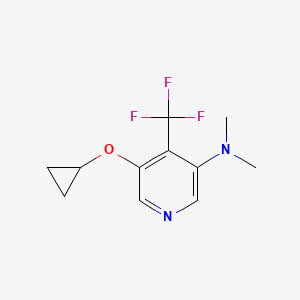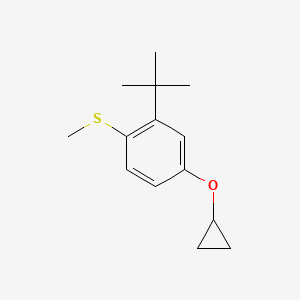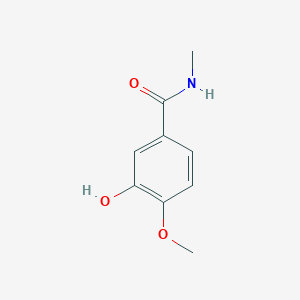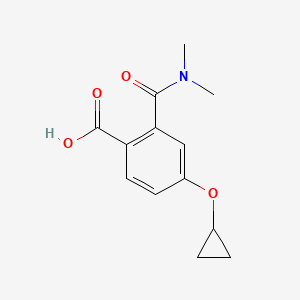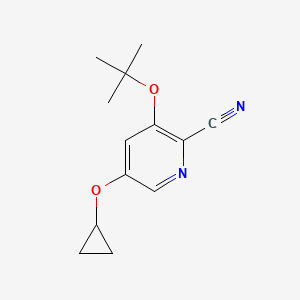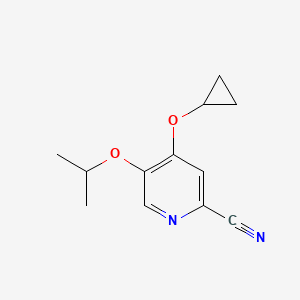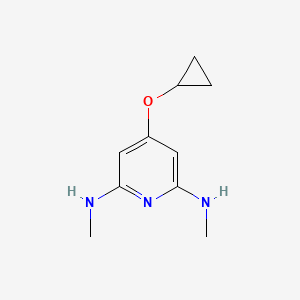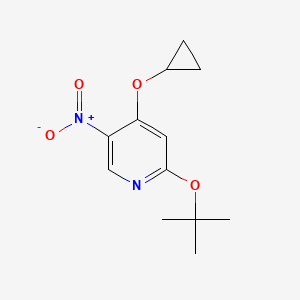
2-Tert-butoxy-4-cyclopropoxy-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butoxy-4-cyclopropoxy-5-nitropyridine is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is known for its unique structural features, which include a tert-butoxy group, a cyclopropoxy group, and a nitro group attached to a pyridine ring. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 2-Tert-butoxy-4-cyclopropoxy-5-nitropyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of the Nitro Group: The nitro group is usually introduced via nitration reactions using nitric acid or other nitrating agents under controlled conditions.
Attachment of the Tert-butoxy and Cyclopropoxy Groups: These groups are introduced through nucleophilic substitution reactions, where tert-butyl alcohol and cyclopropyl alcohol react with the pyridine ring in the presence of suitable catalysts and solvents.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic routes mentioned above can be scaled up for larger-scale production if needed.
Analyse Chemischer Reaktionen
2-Tert-butoxy-4-cyclopropoxy-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Solvents: Acetone, ethanol, dichloromethane.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-tert-butoxy-4-cyclopropoxy-5-aminopyridine.
Wissenschaftliche Forschungsanwendungen
2-Tert-butoxy-4-cyclopropoxy-5-nitropyridine has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting specific biological pathways.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-5-nitropyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The nitro group may play a role in redox reactions, while the tert-butoxy and cyclopropoxy groups may influence the compound’s binding affinity and selectivity for its targets .
Vergleich Mit ähnlichen Verbindungen
2-Tert-butoxy-4-cyclopropoxy-5-nitropyridine can be compared with other similar compounds, such as:
2-Butoxy-5-nitropyridine: This compound has a butoxy group instead of a tert-butoxy group, which may affect its reactivity and applications.
2-Cyclopropoxy-5-nitropyridine: Lacks the tert-butoxy group, potentially altering its chemical properties and biological activity.
2-Tert-butoxy-5-nitropyridine: Similar structure but without the cyclopropoxy group, which may influence its overall stability and reactivity.
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H16N2O4 |
|---|---|
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]-5-nitropyridine |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11-6-10(17-8-4-5-8)9(7-13-11)14(15)16/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
QHKPSWAUMZEMDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=NC=C(C(=C1)OC2CC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


